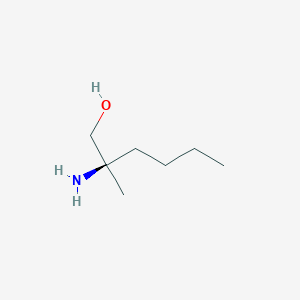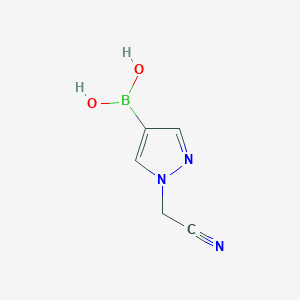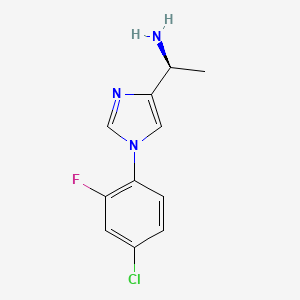![molecular formula C64H46NO2P B12946390 10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12946390.png)
10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphorus-containing pentacyclic framework
准备方法
The synthesis of 10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the anthracene derivatives: This involves the functionalization of anthracene to introduce the necessary substituents.
Cyclization reactions: These steps involve the formation of the pentacyclic framework through a series of cyclization reactions.
Introduction of the phosphorus atom: This step involves the incorporation of the phosphorus atom into the pentacyclic framework.
Final functionalization:
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.
化学反应分析
10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings, to introduce new substituents.
Cycloaddition: The pentacyclic framework can participate in cycloaddition reactions to form new ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for cycloaddition reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications, including:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Electronics: The compound’s aromatic rings and phosphorus-containing framework make it of interest for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: The compound’s ability to undergo various chemical reactions makes it a potential candidate for use in chemical sensors that detect specific analytes.
Biological Applications: The compound’s structure may allow it to interact with biological molecules in specific ways, making it of interest for use in drug discovery or as a biological probe.
作用机制
The mechanism by which 10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine exerts its effects depends on the specific application. In materials science and organic electronics, the compound’s electronic properties are key to its function. In biological applications, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions or covalent modifications.
相似化合物的比较
Similar compounds to 10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine include other phosphorus-containing pentacyclic compounds and anthracene derivatives These compounds may share some structural features but differ in their specific functional groups and overall framework The uniqueness of 10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[138002,1103,8
属性
分子式 |
C64H46NO2P |
|---|---|
分子量 |
892.0 g/mol |
IUPAC 名称 |
10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C64H46NO2P/c1-41(43-21-5-3-6-22-43)65(42(2)44-23-7-4-8-24-44)68-66-63-57(59-51-31-15-9-25-45(51)37-46-26-10-16-32-52(46)59)39-49-29-13-19-35-55(49)61(63)62-56-36-20-14-30-50(56)40-58(64(62)67-68)60-53-33-17-11-27-47(53)38-48-28-12-18-34-54(48)60/h3-42H,1-2H3 |
InChI 键 |
SLNGVBHXWMXLNR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4C6=C7C=CC=CC7=CC8=CC=CC=C86)C9=C(O3)C(=CC1=CC=CC=C19)C1=C2C=CC=CC2=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



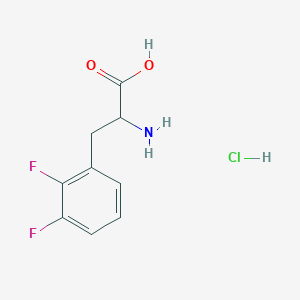
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)
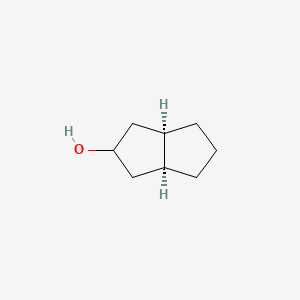

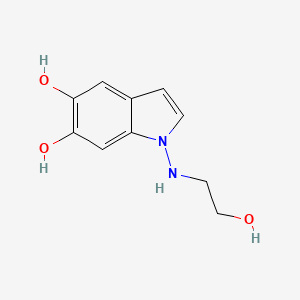
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
